![molecular formula C26H36N4O3 B2386507 2-(4-methoxyphenoxy)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide CAS No. 922118-83-0](/img/structure/B2386507.png)
2-(4-methoxyphenoxy)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-methoxyphenoxy)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C26H36N4O3 and its molecular weight is 452.599. The purity is usually 95%.
BenchChem offers high-quality 2-(4-methoxyphenoxy)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-methoxyphenoxy)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
ABCB1 Inhibitors
Research into compounds with structures related to 2-(4-methoxyphenoxy)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide has shown potential applications in the development of ABCB1 inhibitors. For instance, the study of 2-[(3-methoxyphenylethyl)phenoxy]-based ABCB1 inhibitors demonstrates the effectiveness of these compounds in inhibiting ABCB1 activity, a crucial factor in multidrug resistance in cancer therapy. These inhibitors were found to be potent, with specific derivatives showing high inhibitory potency, indicating the potential of similar compounds in overcoming drug resistance in cancer treatment (Colabufo et al., 2008).
Tubulin Polymerization Inhibitors
Another significant application is in the development of tubulin polymerization inhibitors, which are critical for cancer therapy by targeting the mitotic spindle formation, hence inhibiting cell division. Methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate (GN39482) was identified as a potent tubulin inhibitor, showcasing promising antiproliferative activity towards human cancer cells without affecting antimicrobial and antimalarial activities. This highlights the potential therapeutic applications of structurally related compounds in targeting cancer cell proliferation (Minegishi et al., 2015).
Synthesis of Tetrahydroquinolines
Research also delves into the synthesis of new tetrahydroquinolines, exploring their chemical properties and potential applications in drug development. The reactions and synthesis techniques of similar compounds can provide insights into creating more effective and targeted therapeutic agents (Al-Taifi et al., 2016).
Antimicrobial Activities
Some derivatives of compounds with structural similarities have been synthesized and evaluated for their antimicrobial activities. This suggests potential applications in developing new antimicrobial agents to combat resistant bacterial and fungal infections. The exploration of such compounds can lead to discoveries of novel agents with significant antimicrobial efficacy (Shaikh, 2013).
properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N4O3/c1-28-13-15-30(16-14-28)25(21-6-11-24-20(17-21)5-4-12-29(24)2)18-27-26(31)19-33-23-9-7-22(32-3)8-10-23/h6-11,17,25H,4-5,12-16,18-19H2,1-3H3,(H,27,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZMAMBIRYHHRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)COC2=CC=C(C=C2)OC)C3=CC4=C(C=C3)N(CCC4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenoxy)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.